3,4-Diethyl-2,2-dimethylhexane
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Overview
Description
3,4-Diethyl-2,2-dimethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-2,2-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting material and facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts such as palladium or platinum. These catalysts help in the selective hydrogenation and alkylation reactions, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethyl-2,2-dimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of lower alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of lower alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Diethyl-2,2-dimethylhexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2,2-dimethylhexane is primarily related to its chemical reactivity. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it may affect membrane fluidity and permeability due to its hydrophobic nature. The molecular targets and pathways involved are typically related to its physical properties rather than specific biochemical interactions.
Comparison with Similar Compounds
3,4-Dimethylhexane: A similar branched alkane with two methyl groups attached to a hexane backbone.
3-Ethyl-2,4-dimethylhexane: Another branched alkane with ethyl and methyl groups in different positions.
2,3-Dimethylbutane: A smaller branched alkane with two methyl groups attached to a butane backbone.
Uniqueness: 3,4-Diethyl-2,2-dimethylhexane is unique due to its specific arrangement of ethyl and methyl groups, which influences its physical and chemical properties. This unique structure can lead to different reactivity patterns and interactions compared to other branched alkanes.
Properties
CAS No. |
62199-89-7 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-diethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C12H26/c1-7-10(8-2)11(9-3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
ZAKPEOVUOZWBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)C(C)(C)C |
Origin of Product |
United States |
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